molecular formula C9H12ClN3O2 B594153 3-(N-Boc-amino)-6-chloropyridazine CAS No. 1276056-86-0

3-(N-Boc-amino)-6-chloropyridazine

Cat. No.: B594153
CAS No.: 1276056-86-0
M. Wt: 229.664
InChI Key: FTDBVEUCBIBDHS-UHFFFAOYSA-N
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Description

3-(N-Boc-amino)-6-chloropyridazine is a chemical compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a chlorine atom at the 6-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-amino)-6-chloropyridazine typically involves the protection of an amino group with a Boc group followed by chlorination. One common method involves the reaction of 3-amino-6-chloropyridazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as dimethylaminopyridine (DMAP) or triethylamine (TEA) to form the Boc-protected compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-amino)-6-chloropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N-Boc-amino)-6-chloropyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-Boc-amino)-6-chloropyridazine depends on its specific application In general, the Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactionsThis versatility makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Boc-amino)-6-chloropyridazine is unique due to the presence of the chlorine atom, which offers different reactivity compared to other halogens. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, providing a balance between stability and reactivity that is useful in various synthetic applications .

Biological Activity

3-(N-Boc-amino)-6-chloropyridazine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H10_{10}ClN3_3O2_2. The compound features a pyridazine ring substituted with a chlorine atom at the sixth position and a tert-butoxycarbonyl (Boc) protected amino group at the third position. This structure contributes to its unique reactivity and binding properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes:

  • Formation of the Pyridazine Ring : Utilizing precursors that can undergo cyclization.
  • Introduction of the Boc Group : Protecting the amino group to prevent premature reactions.
  • Chlorination : Adding chlorine at the sixth position through electrophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be linked to its structural features allowing for effective binding to active sites.
  • Receptor Modulation : It interacts with specific receptors, influencing cellular pathways related to growth and proliferation.

The presence of both the amino and chloro groups enhances the compound's binding affinity for various biological targets. Studies suggest that modifications at these positions can significantly alter its interaction profiles, leading to variations in biological activity.

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity against specific enzymes involved in cancer cell proliferation. The most potent derivative showed an IC50_{50} value in the low micromolar range, indicating strong inhibitory effects on target enzymes .
  • Cell Proliferation Assays : In vitro assays conducted on human cancer cell lines revealed that compounds derived from this compound significantly reduced cell viability compared to control groups, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundUnique FeaturesBiological Activity
This compoundBoc-protected amino group; chlorine substitutionSignificant enzyme inhibition
3-Amino-6-bromopyridazineBromine substitution; different electronic propertiesVaries; less potent than chlorinated analog
3-Amino-6-fluoropyridazineFluorine substitution alters polarityModerate activity

This table highlights how structural differences can influence biological activity, with this compound showing promising potential due to its unique combination of functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(N-Boc-amino)-6-chloropyridazine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine core. A common approach is nucleophilic substitution on 3,6-dichloropyridazine, where the Boc-protected amine is introduced under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile at 60–80°C). For example, hydrazine derivatives can react with Boc-protected intermediates to yield the target compound . Purity is optimized via recrystallization (ethanol or hexane) and monitored by HPLC. Adjusting stoichiometric ratios of reagents and reaction time (e.g., 12–24 hours under reflux) improves yields, as seen in analogous pyridazine syntheses .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • ¹H/¹³C NMR : Confirm Boc-group integrity (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl signal at ~155 ppm in ¹³C NMR) and pyridazine ring substitution patterns. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) help assign positions .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions), critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from rotameric equilibria or impurities. Strategies include:

  • Variable-Temperature NMR : Suppress signal splitting caused by Boc-group rotation (e.g., at −40°C in CDCl₃) .
  • 2D-COSY/HSQC : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Diffraction : Resolve ambiguous NOEs or coupling constants by comparing experimental data with crystallographic bond lengths/angles .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

  • Methodological Answer : The Boc group’s steric bulk and electron-withdrawing effects necessitate tailored conditions:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalysts with Cs₂CO₃ in toluene (110°C) to couple aryl halides .
  • Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ and boronic acids in THF/H₂O (3:1) at 80°C. Pre-activation of the chloropyridazine with LiCl improves transmetalation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >85% yield .

Q. How does the Boc-protected amine influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The Boc group:

  • Modulates Solubility : Enhances lipophilicity (logP ~2.5), aiding blood-brain barrier penetration in CNS-targeted analogs .
  • Directs Regioselectivity : Electron withdrawal at the 3-position activates the 6-chloro site for nucleophilic substitution, enabling sequential derivatization .
  • Facilitates Deprotection : Controlled acidolysis (e.g., HCl/dioxane) regenerates the free amine for further functionalization without pyridazine ring degradation .

Properties

IUPAC Name

tert-butyl N-(6-chloropyridazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBVEUCBIBDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725496
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-86-0
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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